molecular formula C16H20FN3O3S B1258400 N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No.: B1258400
M. Wt: 353.4 g/mol
InChI Key: FNDDDNOJWPQCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Pnu-100480 involves multiple steps, starting with the preparation of the oxazolidinone core. The synthetic route typically includes the following steps:

Industrial production methods for Pnu-100480 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Pnu-100480 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholine moiety.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pnu-100480 has several scientific research applications, particularly in the field of infectious diseases:

Mechanism of Action

Pnu-100480 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets of Pnu-100480 include the 50S ribosomal subunit, which is essential for protein synthesis in bacteria .

Comparison with Similar Compounds

Pnu-100480 is similar to other oxazolidinone antibiotics, such as linezolid and tedizolid. it has unique features that set it apart:

These differences highlight the potential of Pnu-100480 as a more effective treatment option for drug-resistant tuberculosis compared to its counterparts.

Properties

Molecular Formula

C16H20FN3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)

InChI Key

FNDDDNOJWPQCBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F

Synonyms

N-((3-(3-fluoro-4-(4-thiomorpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
U 100480
U-100480

Origin of Product

United States

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